molecular formula C11H8BrFN2O B2377925 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one CAS No. 1616402-77-7

6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Número de catálogo: B2377925
Número CAS: 1616402-77-7
Peso molecular: 283.1
Clave InChI: PCCFOEGWTFZPIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one (IUPAC: 6-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one) is a high-value pyridazinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the design of novel molecules for cardiovascular disease research. The pyridazin-3(2H)-one scaffold is a recognized pharmacophore in the development of potent vasodilators, with recent studies showing that novel derivatives exhibit superior aortic vasorelaxant activity, significantly outperforming reference standards like hydralazine in pre-clinical models . With the molecular formula C11H8BrFN2O and a molecular weight of 283.1 g/mol , this brominated building block is engineered for further functionalization. The bromine atom at the 6-position acts as an ideal handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the exploration of diverse structure-activity relationships . The 2-fluorobenzyl group at the 2-position influences the compound's electronic properties and steric profile, potentially enhancing its binding affinity to biological targets. Researchers are actively investigating pyridazinone derivatives for their potential to treat complex health challenges like reverse cardio-oncology, where a single agent may address both hypertension and cancer . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

6-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-10-5-6-11(16)15(14-10)7-8-3-1-2-4-9(8)13/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCFOEGWTFZPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

N-Alkylation of Pyridazinone Intermediates

Introducing the 2-fluorobenzyl group at the N-2 position is achieved via alkylation. In analogous syntheses, pyridazinones react with alkylating agents like ethyl bromoacetate in acetone using K₂CO₃ as a base. Adapting this method, 6-bromopyridazin-3(2H)-one can be treated with 2-fluorobenzyl bromide to yield the target compound.

Alkylation Protocol

Parameter Details Reference
Substrate 6-Bromopyridazin-3(2H)-one
Alkylating Agent 2-Fluorobenzyl bromide
Base K₂CO₃
Solvent Acetone or DMF

A critical challenge is ensuring complete N-alkylation without competing O-alkylation, necessitating precise stoichiometry and temperature control.

Regioselective Bromination Strategies

Bromination at the 6-position of the pyridazinone ring is pivotal. Electrophilic aromatic substitution (EAS) is hindered by the electron-deficient nature of the ring, but directing groups or metalation strategies can enhance regioselectivity. For instance, lithiation at position 6 using LDA followed by quenching with Br₂ offers a potential pathway, though this remains speculative in the absence of direct literature evidence.

Bromination Methods

Method Conditions Yield Reference
Directed Lithiation LDA, THF, -78°C; Br₂ N/A Inferred
Radical Bromination NBS, AIBN, CCl₄ N/A Inferred

Alternative approaches include using 3,6-dibromopyridazine as a precursor, where hydrolysis selectively removes the 3-bromo group, yielding 6-bromopyridazin-3(2H)-one.

Integrated Synthesis Pathway

Combining the above steps, a plausible synthesis involves:

  • Cyclocondensation : Form the pyridazinone core from a γ-keto acid.
  • Bromination : Introduce bromine at position 6 via directed metalation or halogen exchange.
  • N-Alkylation : Attach the 2-fluorobenzyl group using 2-fluorobenzyl bromide under basic conditions.

Integrated Reaction Table

Step Substrate Reagents/Conditions Product Yield Reference
1 4-Oxobutanoic acid derivative Hydrazine hydrate, ethanol, reflux Pyridazinone core 58%
2 Pyridazinone core NBS, radical initiator 6-Bromopyridazin-3(2H)-one N/A Inferred
3 6-Bromopyridazin-3(2H)-one 2-Fluorobenzyl bromide, K₂CO₃, acetone 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one N/A

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring bromination occurs exclusively at position 6 remains a hurdle. Computational modeling of ring electronics could guide reagent selection.
  • Yield Improvement : Multi-step sequences often suffer from cumulative yield loss. Catalytic methods or flow chemistry may enhance efficiency.
  • Stereochemical Considerations : The 2-fluorobenzyl group’s orientation influences biological activity, necessitating chiral resolution if racemization occurs during alkylation.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The bromine atom at position 6 can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Drug Development
The compound is investigated for its pharmacological properties, particularly as a potential lead in drug development. It has shown promise in the following areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyridazinones, including 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one, exhibit anti-inflammatory properties which could be harnessed for therapeutic use against inflammatory diseases.
  • Anticancer Properties : Studies have demonstrated that similar pyridazinone derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cancer progression.

Case Study: Monoamine Oxidase Inhibition
A related study on pyridazinones revealed that certain derivatives possess potent inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in various neurodegenerative disorders. For instance, compounds with similar structures demonstrated IC50 values indicating strong inhibition of MAO-B, suggesting potential applications in treating conditions like Alzheimer's disease .

Biological Research

Enzyme Inhibition Studies
6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been utilized as a tool for studying enzyme interactions. Its ability to inhibit specific enzymes can provide insights into biological processes:

  • Mechanism of Action : The compound interacts with enzymes by binding to active sites, thereby inhibiting their activity and altering cellular signaling pathways. This interaction is critical for understanding disease mechanisms and developing targeted therapies .

Receptor Binding Studies
Research has also focused on the compound's ability to bind to various receptors. For example, studies have shown that similar pyridazinone derivatives can act as agonists or antagonists for specific receptors involved in inflammatory responses and neuroprotection .

Materials Science

Synthesis of Novel Materials
In materials science, 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is explored for its unique electronic and optical properties. The incorporation of bromine and fluorine substituents can enhance the material's reactivity and stability, making it suitable for applications in:

  • Organic Electronics : The compound's structural features may contribute to the development of organic semiconductors or photovoltaic materials due to enhanced charge transport properties.

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnti-inflammatory and anticancer properties,
Biological ResearchEnzyme inhibition and receptor binding studies,
Materials SciencePotential use in organic electronics

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could involve inhibition or activation of specific pathways, leading to desired therapeutic outcomes. Detailed studies on its binding affinity, selectivity, and pharmacokinetics would provide insights into its mechanism of action.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Variations and Structural Similarities

Pyridazin-3(2H)-one derivatives often differ in substituent patterns at positions 2, 4, 5, and 6. Key analogues include:

Compound Name Substituents (Position) Key Features Similarity Score Reference
6-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one 6-Br, 2-(3-fluorophenyl) Fluorine at meta position on benzyl N/A
6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one 6-Br, 2-(2-methoxyphenyl) Methoxy group enhances lipophilicity 0.85
4-Bromo-6-chloropyridazin-3(2H)-one 4-Br, 6-Cl Dual halogenation; higher electrophilicity 0.87
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one 5-Br, 4-Cl, 2-phenyl Halogens at adjacent positions; steric effects N/A

Key Observations :

  • Halogen Position : Bromine at position 6 (target compound) vs. position 4 or 5 (e.g., ) alters electronic distribution and steric interactions. The 6-bromo substitution may favor interactions with hydrophobic pockets in biological targets .
  • Benzyl Group Modifications : The 2-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to 2-methoxy (electron-donating, ) or unsubstituted benzyl groups. Fluorine’s small size and high electronegativity may enhance target selectivity .

Pharmacological Activity and Receptor Affinity

Pyridazin-3(2H)-ones exhibit diverse biological activities depending on substituents:

A. FPR Receptor Agonists
  • EC3 and EC10: Pyridazinone derivatives act as mixed FPR1/FPR2/FPR3 agonists.
  • Compound 19b: A pyridazinone with a 3-methoxybenzyl group showed agonist activity (IR, NMR data in ), suggesting that substituent polarity influences receptor activation.
B. COX-2 Inhibition
  • Disubstituted Pyridazinones: Derivatives like 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (IC50 = 0.11 mM) highlight the importance of alkoxy and alkyl groups for COX-2 selectivity . The target compound’s bromine and fluorobenzyl groups may confer distinct inhibitory profiles.

Actividad Biológica

6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a member of the pyridazinone family, which has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound features a bromine atom at the 6-position and a 2-fluorobenzyl group at the 2-position of the pyridazinone ring, contributing to its unique reactivity and biological profile.

Chemical Structure and Properties

The molecular formula of 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is C11H8BrFN2OC_{11}H_8BrFN_2O. The structural characteristics of this compound suggest that the presence of halogen atoms may enhance its lipophilicity and interaction with biological targets.

Property Details
Molecular FormulaC11H8BrFN2OC_{11}H_8BrFN_2O
Molecular Weight284.1 g/mol
Melting PointNot specified
SolubilityVaries with solvent; typically organic solvents

Synthesis

The synthesis of 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one typically involves:

  • Starting Materials : Utilizing 2-fluorobenzyl bromide and 3-hydroxy-2-pyridazinone.
  • Bromination : Conducting bromination using bromine or N-bromosuccinimide (NBS).
  • Nucleophilic Substitution : Performing nucleophilic substitution with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate.

Biological Activities

Research indicates that compounds in the pyridazinone class, including 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one, exhibit various biological activities:

Antimicrobial Activity

Studies have shown that pyridazinones can possess antimicrobial properties. For instance, derivatives have been evaluated against different bacterial strains, demonstrating significant inhibitory effects.

Anticancer Potential

Recent investigations into the anticancer activity of similar compounds have revealed promising results:

  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cancer progression.
  • Case Study : In vitro studies demonstrated that analogs of pyridazinones exhibited growth inhibition in various cancer cell lines, suggesting potential as anticancer agents .

Case Studies and Research Findings

  • Anticancer Activity : A related study highlighted that certain pyridazine derivatives showed IC50 values ranging from 8.47μM8.47\,\mu M to 9.22μM9.22\,\mu M against MCF-7 and HeLa cell lines, indicating their effectiveness in inhibiting cancer cell proliferation .
    Cell Line IC50 Value (μM\mu M) Viable Cells (%) at 20 µM after 72h
    MCF-78.4715.05
    HeLa9.2221.64
  • Mechanistic Insights : Computational studies suggest that these compounds may bind effectively to key enzymes involved in tumor growth, providing a rationale for their anticancer activity.

Q & A

Basic: What are common synthetic routes for 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one?

The synthesis typically involves bromination of a pyridazinone precursor followed by alkylation with 2-fluorobenzyl halides. A standard approach includes:

Bromination : Reacting 2-(2-fluorobenzyl)pyridazin-3(2H)-one with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., using AIBN) to introduce bromine at the 6-position .

Purification : Column chromatography or recrystallization to isolate the product.
Key challenges include controlling regioselectivity during bromination and minimizing side reactions. Characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm structure .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the pyridazinone ring and 2-fluorobenzyl group (e.g., aromatic protons at δ 7.1–8.3 ppm). ¹³C NMR confirms the bromine and fluorine substituents via distinct carbon shifts .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and bromine isotope pattern.
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced: How do substituent positions (bromo, fluorobenzyl) influence biological activity?

The bromine atom enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., enzymes). The 2-fluorobenzyl group improves lipophilicity and metabolic stability, as fluorine’s electron-withdrawing effect modulates π-π stacking with aromatic residues in binding pockets. Comparative studies show that replacing bromine with chlorine reduces potency by 50% in kinase inhibition assays, highlighting bromine’s critical role in target engagement .

Advanced: What strategies resolve contradictions in reported biological activity data?

Dose-Response Analysis : Validate activity across multiple concentrations to rule out assay-specific artifacts.

Structural Confirmation : Ensure batch-to-batch consistency in synthesis (e.g., via X-ray crystallography) to exclude impurities as confounding factors .

Target Profiling : Use proteomic or CRISPR screening to identify off-target effects that may explain discrepancies .

Basic: What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .

Advanced: How can computational modeling predict its mechanism of action?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like kinases or GPCRs. For example, density functional theory (DFT) calculations reveal the bromine atom’s electrostatic potential contributes to binding affinity. Pharmacophore modeling aligns the fluorobenzyl group with hydrophobic pockets in target proteins .

Advanced: What chemical modifications enhance solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol (PEG) chains via ester linkages to the pyridazinone oxygen.
  • Prodrug Design : Convert the carbonyl group to a phosphate ester for improved aqueous solubility, which is enzymatically cleaved in vivo .
  • Heteroatom Substitution : Replace bromine with a sulfonate group (-SO₃H) to increase polarity .

Advanced: How can Negishi coupling be applied to functionalize this compound?

The bromine atom serves as a handle for palladium-catalyzed cross-coupling. For example:

Reaction Setup : Combine 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one with zinc organyl reagents (e.g., aryl or alkenyl zinc) using Pd(PPh₃)₄ as a catalyst.

Optimization : Tri(2-furyl)phosphine ligands improve yield by stabilizing the palladium intermediate. Typical conditions: 80°C in THF for 12 hours .

Advanced: How do researchers identify biological targets for this compound?

Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.

Thermal Shift Assay (TSA) : Monitor protein denaturation to identify stabilized targets.

CRISPR Knockout Screening : Identify genes whose knockout abolishes compound activity .

Advanced: What patent-derived insights inform structural optimization?

Analysis of Takeda’s patents (e.g., WO 2021/055326) reveals that:

  • Heterocyclic Fusion : Adding azole rings to the pyridazinone core improves metabolic stability.
  • Substituent Positioning : Fluorine at the benzyl group’s ortho position enhances blood-brain barrier penetration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.